molecular formula C22H28N4O3 B7145656 N-[2-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methylamino]-2-oxoethyl]pyridine-3-carboxamide

N-[2-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methylamino]-2-oxoethyl]pyridine-3-carboxamide

Cat. No.: B7145656
M. Wt: 396.5 g/mol
InChI Key: FPCBPSOYDDTRKZ-UHFFFAOYSA-N
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Description

N-[2-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methylamino]-2-oxoethyl]pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyridine ring, and several functional groups, making it a versatile molecule for chemical reactions and biological interactions.

Properties

IUPAC Name

N-[2-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methylamino]-2-oxoethyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c27-20(18-5-2-1-3-6-18)16-26-11-8-17(9-12-26)13-24-21(28)15-25-22(29)19-7-4-10-23-14-19/h1-7,10,14,17,20,27H,8-9,11-13,15-16H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCBPSOYDDTRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CNC(=O)C2=CN=CC=C2)CC(C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methylamino]-2-oxoethyl]pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxy-Phenylethyl Group: This step involves the addition of the hydroxy-phenylethyl group to the piperidine ring, often through a nucleophilic substitution reaction.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, such as a Suzuki or Heck reaction.

    Final Assembly: The final step involves the formation of the amide bond between the piperidine and pyridine rings, typically through a condensation reaction using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methylamino]-2-oxoethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The amide bond can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[2-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methylamino]-2-oxoethyl]pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[2-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methylamino]-2-oxoethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methylamino]-2-oxoethyl]pyridine-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-[2-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methylamino]-2-oxoethyl]pyridine-4-carboxamide: Similar structure but with a different position of the carboxamide group.

Uniqueness

The unique combination of functional groups and ring structures in N-[2-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methylamino]-2-oxoethyl]pyridine-3-carboxamide provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

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